(4-Methylcycloheptyl)methanamine
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Overview
Description
(4-Methylcycloheptyl)methanamine is an organic compound with the molecular formula C9H19N It is a derivative of cycloheptane, where a methyl group is attached to the fourth carbon of the cycloheptyl ring, and a methanamine group is attached to the first carbon
Mechanism of Action
Mode of Action
It’s worth noting that methenamine, a compound with a somewhat similar structure, works by breaking down into formaldehyde in the body, which is bactericidal .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Specific information on how environmental factors influence the action of (4-methylcycloheptyl)methanamine is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylcycloheptyl)methanamine typically involves the reduction of 4-methylcycloheptanone oxime using sodium in alcohols, most commonly ethanol . This method yields the desired amine with a cis-pomer content in the range of 8 to 10%.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is increasingly being adopted.
Chemical Reactions Analysis
Types of Reactions
(4-Methylcycloheptyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: 4-Methylcycloheptanone or 4-Methylcycloheptanal.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
(4-Methylcycloheptyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Cycloheptylamine: Similar structure but lacks the methyl group.
4-Methylcyclohexylamine: Similar structure but with a six-membered ring instead of a seven-membered ring.
Cycloheptylmethanamine: Similar structure but lacks the methyl group on the cycloheptyl ring.
Uniqueness
(4-Methylcycloheptyl)methanamine is unique due to the presence of both a methyl group and a methanamine group on the cycloheptyl ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
(4-methylcycloheptyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8-3-2-4-9(7-10)6-5-8/h8-9H,2-7,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSVXVGXOSYWRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(CC1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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